molecular formula C28H33FN4O2 B2992183 N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide CAS No. 946315-64-6

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2992183
CAS No.: 946315-64-6
M. Wt: 476.596
InChI Key: NWHINHYFZGIERS-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C28H33FN4O2 and its molecular weight is 476.596. The purity is usually 95%.
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Scientific Research Applications

Antiallergy Activity

A study conducted by Walsh et al. synthesized a series of compounds similar in structure to the specified chemical, evaluating their antiallergy activities. These compounds were tested in the passive foot anaphylaxis (PFA) assay, which is used to detect compounds with antiallergic activity. One analogue, closely related to the specified chemical, showed significant activity by inhibiting tritiated mepyramine binding to H1 histaminic receptors isolated from guinea pig cerebral cortex, indicating its potential as an antiallergic agent (Walsh et al., 1990).

Potential as Serotonin-Selective Reuptake Inhibitors (SSRIs)

Dorsey et al. synthesized and evaluated derivatives for their potential as selective serotonin reuptake inhibitors (SSRIs) with an improved adverse reaction profile compared to existing SSRIs. These compounds, modeled after the potent antidepressant fluoxetine, show promise in addressing SSRI-induced sexual dysfunction, a common side effect of such medications. Preliminary data indicates that these compounds exhibit binding at the serotonin reuptake transporter site, although further evaluation is needed (Dorsey et al., 2004).

Cocaine Abuse Therapeutic Agent

Research by Forrat et al. introduced a promising candidate for cocaine abuse treatment, synthesized through several steps including a key asymmetric step. This highlights the compound's potential application in addressing substance abuse disorders (Forrat et al., 2007).

Neuroprotective Approach for Alzheimer's Disease

Lecanu et al. developed a new drug candidate, aiming for a multi-target therapeutic neuroprotective approach for Alzheimer's disease treatment. This compound shows inhibition of acetylcholinesterase activity and offers protection against various toxicities, suggesting its potential in treating neurodegenerative diseases (Lecanu et al., 2010).

Anthelminthic Spectrum

A study by Wollweber et al. focused on a new compound with a broad anthelminthic spectrum, effective against various parasites in rodents and showing high efficacy in dogs against common worms. This underlines the compound's veterinary applications (Wollweber et al., 1979).

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33FN4O2/c1-31(2)24-12-8-22(9-13-24)27(20-30-28(34)21-35-26-6-4-3-5-7-26)33-18-16-32(17-19-33)25-14-10-23(29)11-15-25/h3-15,27H,16-21H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHINHYFZGIERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.